PDK1-IN-2

Catalog No.
S541931
CAS No.
1643958-85-3
M.F
C15H9ClN2O2S3
M. Wt
380.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PDK1-IN-2

CAS Number

1643958-85-3

Product Name

PDK1-IN-2

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-3-sulfonamide

Molecular Formula

C15H9ClN2O2S3

Molecular Weight

380.9 g/mol

InChI

InChI=1S/C15H9ClN2O2S3/c16-9-5-6-11-13(7-9)22-15(17-11)18-23(19,20)14-8-21-12-4-2-1-3-10(12)14/h1-8H,(H,17,18)

InChI Key

VLGMTYRMKMVUHJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

RS1; RS-1; RS 1; RS1-PDK1 inhibitor;

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

The exact mass of the compound N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide is 379.9515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PDK1-IN-2 (also known as RS1) is a highly selective, allosteric inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) that specifically targets the PDK1-interacting fragment (PIF) pocket [1]. Unlike conventional orthosteric inhibitors, this benzothiophene-sulfonamide derivative acts as a small-molecule mimic of the PIFtide docking motif, selectively disrupting the recruitment of downstream AGC kinases [2]. For procurement professionals, material selectors, and assay developers, PDK1-IN-2 represents a critical tool compound for isolating substrate-specific signaling pathways without the broad off-target kinome liabilities inherently associated with ATP-competitive alternatives [1].

Generic substitution with standard ATP-competitive PDK1 inhibitors (e.g., BX-912, GSK2334470) fundamentally alters the experimental mechanism, as these agents bind the highly conserved orthosteric site and often fail to prevent compensatory substrate docking, leading to incomplete pathway suppression and off-target cross-reactivity [1]. Furthermore, substituting PDK1-IN-2 with older allosteric PIF-pocket ligands (such as dicarboxylate-based PS210) can introduce severe handling artifacts, as some early-generation modulators are prone to forming micelle-like soluble aggregates at high assay concentrations [2]. Procuring the exact PDK1-IN-2 structure ensures the aggregation-free, substrate-selective inhibition required for rigorous biochemical reproducibility and valid high-throughput screening readouts [1].

Enhanced Binding Affinity vs. Regioisomer Alternatives

PDK1-IN-2 demonstrates a highly optimized binding affinity for the PDK1 PIF pocket compared to closely related structural analogs. Quantitative biochemical assays reveal that PDK1-IN-2 achieves a dissociation constant (Kd) of ~1.5 µM, whereas its regioisomer RS2 exhibits a significantly weaker Kd of ~9 µM[1]. This 6-fold enhancement in binding affinity allows for more complete receptor occupancy at lower dosing concentrations.

Evidence DimensionPIF Pocket Dissociation Constant (Kd)
Target Compound Data~1.5 µM
Comparator Or BaselineRS2 regioisomer (~9 µM)
Quantified Difference6-fold higher binding affinity
ConditionsIn vitro fluorescence polarization (FP) and surface plasmon resonance (SPR) assays

Procuring the PDK1-IN-2 isomer ensures maximum target engagement at lower concentrations, reducing the risk of solvent-induced artifacts in sensitive cellular assays.

High Kinome Selectivity Profile

A primary driver for selecting PDK1-IN-2 over ATP-competitive inhibitors is its highly specific kinome selectivity. In a broad screening panel of 44 kinases—including 39 AGC family members that possess similar PIF pockets—PDK1-IN-2 at a concentration of 10 µM did not inhibit 41 of the 44 kinases by more than 20% [1]. This contrasts sharply with orthosteric inhibitors, which frequently exhibit broad cross-reactivity due to the highly conserved nature of the ATP-binding cleft[2].

Evidence DimensionOff-target kinase inhibition at 10 µM
Target Compound Data<20% inhibition against 41 of 44 tested kinases
Comparator Or BaselineStandard ATP-competitive inhibitors (broad AGC kinase cross-reactivity)
Quantified DifferenceNear-absolute selectivity for PDK1 over homologous AGC kinases
ConditionsIn vitro kinase profiling panel

Enables researchers to cleanly isolate PDK1-specific signaling without confounding multi-kinase inhibition, which is critical for validating downstream targets.

Synergistic Suppression in Combination Workflows

PDK1-IN-2 provides critical utility when deployed alongside traditional ATP-competitive inhibitors to overcome compensatory signaling. While ATP-competitive inhibitors alone often leave residual activation of downstream kinases (e.g., S6K, SGK) due to unhindered substrate docking, the addition of PDK1-IN-2 completely suppresses this activation [1]. By simultaneously blocking the catalytic site and the allosteric PIF pocket, the combination achieves a depth of pathway blockade unattainable by single-agent orthosteric inhibition [2].

Evidence DimensionDownstream kinase (S6K/SGK) activation suppression
Target Compound DataComplete suppression (PDK1-IN-2 + ATP-inhibitor)
Comparator Or BaselinePartial/residual activation (ATP-inhibitor alone)
Quantified DifferenceElimination of compensatory substrate docking
ConditionsCell-based signaling assays

Justifies the procurement of PDK1-IN-2 as an essential co-treatment agent for modeling complete pathway shutdown in drug resistance studies.

Aggregation-Free Biochemical Handling

Many early-generation small molecules and PIF pocket ligands are limited by their tendency to form soluble aggregates or micelles at high concentrations, leading to non-specific protein interactions and false-positive readouts. Rigorous biochemical validation confirms that PDK1-IN-2 does not modulate PDK1 activity through an aggregation-based mechanism, maintaining true monomeric interaction even at elevated assay concentrations[1].

Evidence DimensionMechanism of interaction at high concentrations
Target Compound DataMonomeric, specific PIF pocket binding
Comparator Or BaselineEarly-generation ligands (micelle-induced non-specific interactions)
Quantified DifferenceAbsence of soluble aggregate formation
ConditionsHigh-concentration biochemical and dynamic light scattering assays

Guarantees reproducible, artifact-free data in high-throughput screening and structural biology workflows, minimizing wasted reagents and time.

Substrate-Selective Kinase Assays

Where this compound is the right choice: Ideal for experiments requiring the selective blockade of S6K, SGK, and RSK activation without directly inhibiting AKT, leveraging its highly specific PIF-pocket binding mechanism [1].

Dual-Site Inhibition Modeling

Where this compound is the right choice: Essential for combination workflows where researchers co-administer an allosteric ligand with an ATP-competitive inhibitor to achieve complete, synergistic suppression of the PI3K/PDK1 signaling axis in resistant cell lines [1].

Structural Biology and Drug Design Baselines

Where this compound is the right choice: Serves as a highly characterized, non-aggregating crystallographic benchmark (PDB: 4RQK) for teams designing next-generation allosteric modulators for AGC kinases[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

379.9514687 Da

Monoisotopic Mass

379.9514687 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-3-sulfonamide

Dates

Last modified: 04-14-2024
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14: Vijayasarathy C, Takada Y, Zeng Y, Bush RA, Sieving PA. Organization and
15: Robson AG, Michaelides M, Saihan Z, Bird AC, Webster AR, Moore AT, Fitzke FW,
16: Kiedzierska A, Smietana K, Czepczynska H, Otlewski J. Structural similarities
17: Sikkink SK, Biswas S, Parry NR, Stanga PE, Trump D. X-linked retinoschisis:
18: Molday RS. Focus on molecules: retinoschisin (RS1). Exp Eye Res. 2007
19: Paterson DL, Bonomo RA. Extended-spectrum beta-lactamases: a clinical update.
20: Harbarth S, Samore MH. Antimicrobial resistance determinants and future

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